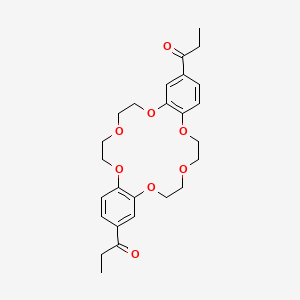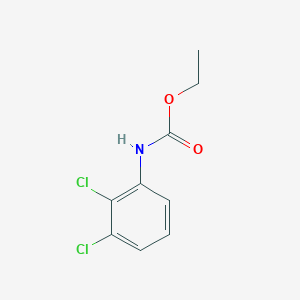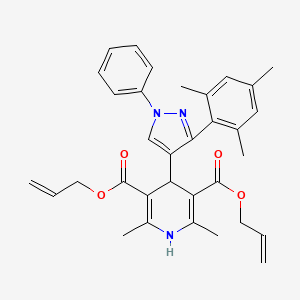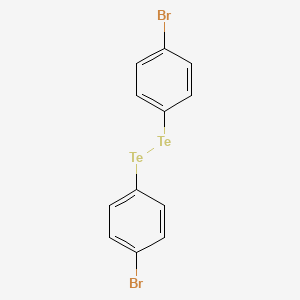
1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one is a unique organic compound with the molecular formula C18H22O and a molecular weight of 254.375 g/mol . This compound is characterized by its tricyclic structure, which includes multiple methyl groups and a ketone functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of aldol reactions, which are catalyzed by aldolases . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Chemical Reactions Analysis
1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although no specific medical applications have been established.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
1,8,9,10,10,11,12-Heptamethyl-tricyclo(6.2.2.0(2,7))dodeca-2(7),3,5,11-tetraen-9-ol: Differing by one additional methyl group and an alcohol functional group.
1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-4,11-diene-3,6,9-trione: Differing by additional ketone groups.
These compounds share similar tricyclic structures but differ in their functional groups, which can significantly affect their chemical reactivity and applications.
Properties
CAS No. |
17384-73-5 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,8,10,10,11,12-hexamethyltricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-9-one |
InChI |
InChI=1S/C18H22O/c1-11-12(2)18(6)14-10-8-7-9-13(14)17(11,5)15(19)16(18,3)4/h7-10H,1-6H3 |
InChI Key |
WHGBOLHKIDWTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3C1(C(=O)C2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)

![2-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]isoindole-1,3-dione](/img/structure/B11967277.png)


![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)



